1-(2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)azetidine-3-carbaldehyde
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Overview
Description
Thalidomide-azetidine-CHO is a synthetic compound that serves as an E3 ligase ligand-linker conjugate. It comprises a cereblon ligand derived from Thalidomide and a linker, making it a crucial component in the synthesis of PROTACs (Proteolysis Targeting Chimeras) . This compound is primarily used for research purposes and has shown significant potential in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-azetidine-CHO involves the conjugation of a cereblon ligand derived from Thalidomide with an azetidine linker. The reaction typically requires precise control of temperature, pH, and solvent conditions to ensure the successful formation of the desired product .
Industrial Production Methods: While specific industrial production methods for Thalidomide-azetidine-CHO are not widely documented, the general approach involves large-scale synthesis under controlled conditions to maintain the purity and efficacy of the compound. This often includes the use of advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: Thalidomide-azetidine-CHO undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The azetidine ring allows for substitution reactions, where different substituents can be introduced
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions typically involve nucleophiles and appropriate solvents
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the azetidine ring .
Scientific Research Applications
Thalidomide-azetidine-CHO has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of PROTACs, which are valuable tools for targeted protein degradation
Biology: Employed in studies involving protein-protein interactions and cellular signaling pathways
Medicine: Investigated for its potential in developing new therapeutic agents for diseases such as cancer and neurodegenerative disorders
Industry: Utilized in the development of novel materials and chemical processes
Mechanism of Action
Thalidomide-azetidine-CHO exerts its effects by binding to cereblon, a component of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of target proteins to the ligase complex, leading to their ubiquitination and subsequent degradation by the proteasome . The molecular targets and pathways involved include the degradation of specific transcription factors and signaling proteins, which can modulate various cellular processes .
Comparison with Similar Compounds
Thalidomide: The parent compound from which the cereblon ligand is derived
Lenalidomide: A derivative of Thalidomide with enhanced efficacy and reduced toxicity
Pomalidomide: Another Thalidomide derivative with potent immunomodulatory and anti-cancer properties
Uniqueness: Thalidomide-azetidine-CHO is unique due to its specific structure, which combines the cereblon ligand with an azetidine linker. This unique structure allows for the targeted degradation of proteins, making it a valuable tool in the development of PROTACs and other therapeutic agents .
Properties
Molecular Formula |
C17H15N3O5 |
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Molecular Weight |
341.32 g/mol |
IUPAC Name |
1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]azetidine-3-carbaldehyde |
InChI |
InChI=1S/C17H15N3O5/c21-8-9-6-19(7-9)10-1-2-11-12(5-10)17(25)20(16(11)24)13-3-4-14(22)18-15(13)23/h1-2,5,8-9,13H,3-4,6-7H2,(H,18,22,23) |
InChI Key |
DDKDMZOBOREUIY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CC(C4)C=O |
Origin of Product |
United States |
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